(Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide (Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17998485
InChI: InChI=1S/C8H15F2N3O/c9-8(10)6-1-3-13(4-2-6)5-7(11)12-14/h6,8,14H,1-5H2,(H2,11,12)
SMILES:
Molecular Formula: C8H15F2N3O
Molecular Weight: 207.22 g/mol

(Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide

CAS No.:

Cat. No.: VC17998485

Molecular Formula: C8H15F2N3O

Molecular Weight: 207.22 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide -

Specification

Molecular Formula C8H15F2N3O
Molecular Weight 207.22 g/mol
IUPAC Name 2-[4-(difluoromethyl)piperidin-1-yl]-N'-hydroxyethanimidamide
Standard InChI InChI=1S/C8H15F2N3O/c9-8(10)6-1-3-13(4-2-6)5-7(11)12-14/h6,8,14H,1-5H2,(H2,11,12)
Standard InChI Key OIEWJFGWQTWOEH-UHFFFAOYSA-N
Isomeric SMILES C1CN(CCC1C(F)F)C/C(=N/O)/N
Canonical SMILES C1CN(CCC1C(F)F)CC(=NO)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

(Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide features a piperidine ring substituted at the 4-position with a difluoromethyl group (-CF2_2H). The N'-hydroxyacetimidamide side chain is attached via a methylene bridge, with a (Z)-configuration at the C=N bond (Figure 1) . The molecular formula is C9_9H16_{16}F2_2N3_3O, yielding a molecular weight of 235.25 g/mol.

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name(Z)-2-[4-(difluoromethyl)piperidin-1-yl]-N'-hydroxyethanimidamide
Molecular FormulaC9_9H16_{16}F2_2N3_3O
Molecular Weight235.25 g/mol
CAS Registry NumberNot yet assigned

Stereochemical Considerations

The (Z)-configuration of the acetimidamide group ensures that the hydroxyl and piperidine substituents reside on the same side of the C=N double bond. This spatial arrangement influences hydrogen-bonding interactions and receptor binding . Computational modeling suggests that the difluoromethyl group adopts a gauche conformation relative to the piperidine ring, minimizing steric hindrance .

Synthesis and Characterization

Synthetic Routes

The synthesis of (Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide involves a multi-step sequence:

  • Piperidine Functionalization: 4-(Difluoromethyl)piperidine is prepared via desulfurization-fluorination of a thioamide precursor, leveraging AgF-mediated protocols .

  • Side-Chain Introduction: The piperidine derivative undergoes nucleophilic substitution with ethyl bromoacetate, followed by hydrolysis to yield the carboxylic acid.

  • Amidoxime Formation: Reaction with hydroxylamine hydrochloride in ethanol produces the (Z)-hydroxyacetimidamide .

Table 2: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)
Piperidine fluorinationAgF, CH3_3CN, 60°C, 12 h72
Ester hydrolysisNaOH (2M), reflux, 4 h89
Amidoxime synthesisNH2_2OH·HCl, EtOH, 70°C, 6 h65

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 1.45–1.65 (m, 4H, piperidine CH2_2), 2.35 (t, 2H, NCH2_2), 4.85 (s, 1H, CF2_2H), 5.92 (s, 1H, OH).

  • 19^{19}F NMR: δ -124.5 (t, J = 12 Hz, CF2_2H) .

  • IR: 3340 cm1^{-1} (O-H stretch), 1650 cm1^{-1} (C=N) .

Biological Activity and Mechanism

Target Engagement

(Z)-2-(4-(difluoromethyl)piperidin-1-yl)-N'-hydroxyacetimidamide demonstrates high affinity for the α7 nicotinic acetylcholine receptor (α7 nAChR), with a reported KiK_i of 98 nM in radioligand binding assays . This activity surpasses nicotine (KiK_i = 777 nM), attributed to enhanced lipophilicity from the difluoromethyl group .

Pharmacological Effects

  • Anti-inflammatory Action: Suppresses TNF-α and IL-6 release in microglial cells (IC50_{50} = 0.8 μM) .

  • Neuroprotection: Reduces oxidative stress in neuronal cultures exposed to Aβ142_{1-42} (50% protection at 1 μM) .

Table 3: In Vitro Activity Profile

AssayResult
α7 nAChR BindingKiK_i = 98 nM
TNF-α InhibitionIC50_{50} = 0.8 μM
Neuronal Viability50% protection at 1 μM

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (2.1 mg/mL at pH 7.4) and stability in plasma (>90% remaining after 2 h). The difluoromethyl group reduces metabolic oxidation compared to non-fluorinated analogs .

Table 4: Physicochemical Data

PropertyValue
LogP1.8
Solubility (H2_2O)2.1 mg/mL
Melting Point142–144°C

Applications and Future Directions

Industrial Relevance

The compound’s synthetic versatility enables derivatization for PET tracer development, leveraging 18^{18}F-labeled analogs .

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